ethyl 4-[(2-fluorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperazine-1-carboxylate
Description
This compound is a structurally complex heterocyclic molecule featuring:
- A piperazine core substituted with an ethyl carboxylate group at position 1.
- A 2-fluorophenyl group attached to the central methyl bridge.
- A fused triazolo[3,2-b][1,3]thiazole ring system with a hydroxy group at position 6 and a furan-2-yl substituent at position 2.
Its design integrates pharmacophores known for diverse biological activities:
Properties
IUPAC Name |
ethyl 4-[(2-fluorophenyl)-[2-(furan-2-yl)-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]methyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O4S/c1-2-31-22(30)27-11-9-26(10-12-27)17(14-6-3-4-7-15(14)23)18-20(29)28-21(33-18)24-19(25-28)16-8-5-13-32-16/h3-8,13,17,29H,2,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSNYJIRTFEYBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(C2=CC=CC=C2F)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(2-fluorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperazine-1-carboxylate involves multiple steps, starting with the preparation of the furan, triazole, and thiazole intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include phenacyl bromide, thiourea, and various catalysts .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(2-fluorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Ethyl 4-[(2-fluorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of ethyl 4-[(2-fluorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Table 1: Key Structural Differences and Pharmacological Outcomes
Pharmacological and Toxicological Profiles
Antiviral Activity
- Piperazine derivatives with longer aliphatic linkers (e.g., C2 chains) exhibit higher toxicity (CC~50~ < 20 µM) than C1 analogs, reducing therapeutic indices .
- Acylation of piperazine nitrogen (e.g., ethyl carboxylate in the target compound) reduces toxicity while maintaining antiviral potency, suggesting improved safety profiles .
Receptor Binding and Selectivity
Anticancer Potential
- Triazolothiazole-furan hybrids (as in the target compound) may offer enhanced metabolic stability compared to benzothiazole or quinoxaline derivatives, which are prone to oxidative degradation .
- Piperazine-linked adamantane derivatives show submicromolar activity against pancreatic cancer but suffer from poor solubility .
Key Advantages of the Target Compound
Balanced Pharmacokinetics : The ethyl carboxylate group improves solubility without compromising membrane permeability .
Selective Binding : The 2-fluorophenyl and furan substituents likely confer selectivity for targets sensitive to ortho-aryl and oxygen-rich heterocycles .
Reduced Toxicity: Acylation of piperazine mitigates cytotoxicity observed in non-acylated analogs (e.g., CC~50~ > 50 µM vs. < 20 µM) .
Biological Activity
Ethyl 4-[(2-fluorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperazine-1-carboxylate is a complex organic compound belonging to a class of piperazine derivatives. Its unique structure features multiple functional groups that contribute to its potential biological activities, particularly in the fields of neuroprotection and anti-inflammation.
Chemical Structure and Properties
The compound has a molecular formula of C₂₃H₂₃F N₄O₃S and a molecular weight of approximately 488.0 g/mol. The presence of a piperazine ring, triazole moiety, and thiazole structure enhances its reactivity and interaction with various biological pathways.
Biological Activities
Research indicates that this compound exhibits significant biological activity:
- Neuroprotective Effects : Studies have shown that it can inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in stimulated microglial cells, suggesting its potential utility in treating neurodegenerative disorders such as Alzheimer's disease .
- Anti-inflammatory Properties : The compound has been linked to the modulation of inflammatory pathways, particularly through the inhibition of NF-kB signaling. This property may offer therapeutic benefits in conditions characterized by chronic inflammation .
Table 1: Biological Activities of this compound
| Activity Type | Mechanism of Action | Potential Applications |
|---|---|---|
| Neuroprotection | Inhibition of NO and TNF-α production | Alzheimer's disease |
| Anti-inflammatory | Modulation of NF-kB signaling | Chronic inflammatory diseases |
| Cytotoxicity | Interaction with cancer cell lines | Cancer therapy |
Case Studies
Several studies have explored the pharmacological potential of this compound:
- Neuroprotective Study : A study demonstrated that treatment with this compound reduced neuronal cell death in models of oxidative stress by modulating endoplasmic reticulum stress pathways .
- Cytotoxicity Assays : In vitro studies have shown that this compound exhibited cytotoxic effects against various cancer cell lines. For instance, it showed significant activity against the HCT116 colon cancer cell line with an IC50 value indicating moderate potency .
- Inflammation Model : In models of inflammation, the compound demonstrated a significant reduction in inflammatory markers when administered prior to inflammatory stimuli .
Structure-Activity Relationship (SAR)
The structural complexity of this compound allows for diverse interactions within biological systems. Its multi-functional groups enhance its binding affinity to various biological targets compared to simpler analogs.
Table 2: Comparison with Related Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Ethyl 4-[1-(3-fluorophenyl)-1H-triazole-4-carbonyl]piperazine-1-carboxylate | C₂₃H₂₃F N₄O₃ | Anticancer |
| Ethyl 4-[(4-chlorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,3]thiazol-5-yl]methyl]piperazine-1-carboxylate | C₂₂H₂₃ClN₄O₃S | Anti-inflammatory |
| 1-[4-(Trifluoromethyl)phenyl]-N-methylpiperazine | C₁₄H₁₈F₃N | Antidepressant |
Q & A
Q. What are the critical steps and reaction conditions for synthesizing this compound?
The synthesis involves multi-step reactions, typically starting with the formation of the thiazolo-triazole core, followed by coupling with fluorophenyl and piperazine moieties. Key steps include:
- Thiazole-triazole ring formation : Achieved via cyclization under reflux with DMF or chloroform as solvents and triethylamine as a base .
- Piperazine coupling : Alkylation or nucleophilic substitution at the piperazine nitrogen, requiring anhydrous conditions and catalysts like Pd(OAc)₂ for cross-coupling .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity . Critical conditions : Temperature (60–120°C), solvent polarity, and catalyst selection significantly impact yield (45–70%) and purity.
Q. Which spectroscopic techniques are essential for structural confirmation?
- ¹H/¹³C NMR : Key peaks include:
- Piperazine protons at δ 2.5–3.5 ppm (multiplet, 8H) .
- Furan protons at δ 6.3–7.2 ppm (aromatic region) .
- Hydroxy group resonance at δ 9.5–10.5 ppm (broad singlet) .
Advanced Research Questions
Q. How does the thiazolo-triazole core influence biological activity, particularly NLRP3 inflammasome inhibition?
The thiazolo-triazole system acts as a pharmacophore by:
- Hydrogen bonding : The 6-hydroxy group interacts with NLRP3’s ASC protein (binding energy: −8.2 kcal/mol in docking studies) .
- Electron-deficient triazole : Stabilizes interactions with inflammasome cysteine residues. Validation assays :
- In vitro : IL-1β ELISA in LPS-primed macrophages (IC₅₀: ~2.5 μM) .
- Western blot : Caspase-1 cleavage inhibition .
Q. How can researchers resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?
Discrepancies may arise from assay conditions (e.g., cell type, LPS concentration). Methodological solutions include:
- Standardized protocols : Use THP-1 monocytes (ATCC) with 10 ng/mL LPS priming.
- Dose-response curves : Test 0.1–50 μM in triplicate .
- Kinetic studies : Monitor IL-1β release at 6, 12, and 24 hours . Statistical analysis : Apply ANOVA with post-hoc Tukey tests to compare replicates .
Methodological Guidance
Q. What computational approaches predict target binding and pharmacokinetics?
- Molecular docking : Use AutoDock Vina with NLRP3 (PDB: 6NPY) to identify binding poses .
- MD simulations : GROMACS for 100 ns to assess stability of ligand-protein complexes .
- ADMET prediction : SwissADME for bioavailability (TPSA: 90–110 Ų; LogP: 2.5–3.5) .
Q. How to optimize synthetic yield when scaling up reactions?
- DoE (Design of Experiments) : Vary solvent (DMF vs. THF), temperature (80–120°C), and catalyst loading (0.5–5 mol%) .
- Continuous-flow systems : Improve heat/mass transfer for exothermic steps (e.g., cyclization) .
- In-line analytics : Use ReactIR to monitor intermediate formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
